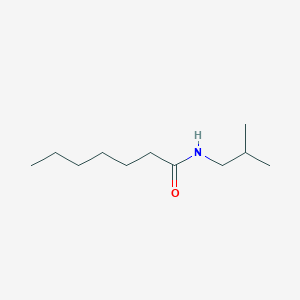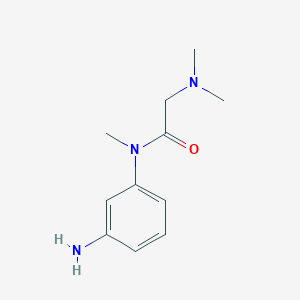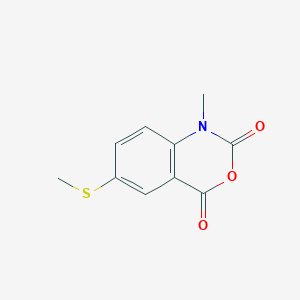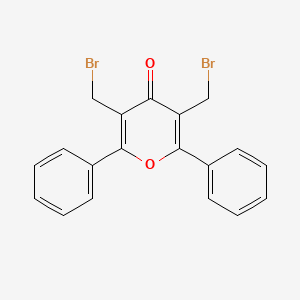
Heptanamide, N-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanamide, N-(2-methylpropyl)- is an organic compound belonging to the class of fatty amides It is characterized by the presence of a heptanamide backbone with an N-(2-methylpropyl) substituent
Métodos De Preparación
Heptanamide, N-(2-methylpropyl)- can be synthesized through an acylation reaction. A common preparation method involves reacting heptanoic acid with an amine in the presence of an acid catalyst under suitable conditions . This reaction typically requires controlled temperature and pressure to ensure optimal yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous processing to achieve higher efficiency and consistency.
Análisis De Reacciones Químicas
Heptanamide, N-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert heptanamide, N-(2-methylpropyl)- to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Heptanamide, N-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and functionalized carboxylic acids.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: Heptanamide, N-(2-methylpropyl)- is used in the production of coatings, paints, resins, and plastics due to its chemical stability and solubility properties
Mecanismo De Acción
The mechanism of action of heptanamide, N-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it can catalyze the conversion of limonene-1,2-epoxide to limonene-1,2-diol, indicating its role in enzymatic reactions . The compound’s effects are mediated through its binding to target enzymes or receptors, leading to subsequent biochemical and physiological responses.
Comparación Con Compuestos Similares
Heptanamide, N-(2-methylpropyl)- can be compared with other fatty amides, such as:
Formamide (Methanamide): A simpler amide with a single carbon atom, known for its high solubility in water.
Acetamide (Ethanamide): Contains two carbon atoms and is commonly used as a solvent and plasticizer.
Propionamide (Propanamide): With three carbon atoms, it is used in the synthesis of pharmaceuticals and agrochemicals.
What sets heptanamide, N-(2-methylpropyl)- apart is its longer carbon chain and the presence of the N-(2-methylpropyl) substituent, which imparts unique chemical and physical properties, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
142521-04-8 |
|---|---|
Fórmula molecular |
C11H23NO |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)heptanamide |
InChI |
InChI=1S/C11H23NO/c1-4-5-6-7-8-11(13)12-9-10(2)3/h10H,4-9H2,1-3H3,(H,12,13) |
Clave InChI |
DYQCYTHCHNSRBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)
![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)

![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)

![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)



